

# RTX-240: A Novel Red Cell Therapeutic for Solid Tumor Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Anticancer agent 240*

Cat. No.: *B15550463*

[Get Quote](#)

## An In-depth Technical Guide for Researchers and Drug Development Professionals

**Introduction:** RTX-240 is an innovative, allogeneic immunotherapy developed by Rubius Therapeutics for the treatment of solid tumors. This investigational therapy utilizes a novel Red Cell Therapeutic (RCT™) platform, engineering red blood cells to express co-stimulatory molecules and cytokines on their surface. Specifically, RTX-240 is designed to activate and expand key anti-tumor immune cells—Natural Killer (NK) cells and CD8+ T cells—by co-expressing the 4-1BB ligand (4-1BBL) and a trans-presented interleukin-15 (IL-15TP).[\[1\]](#)[\[2\]](#)[\[3\]](#) [\[4\]](#) This document provides a comprehensive technical overview of RTX-240, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

## Core Mechanism of Action

RTX-240 is built on a unique concept: leveraging red blood cells as a delivery and stimulation platform for immune agonists.[\[5\]](#) The surface of these engineered red blood cells is adorned with hundreds of thousands of copies of two key molecules:

- 4-1BB Ligand (4-1BBL): A potent co-stimulatory molecule that binds to the 4-1BB (CD137) receptor on activated T cells and NK cells, promoting their survival, proliferation, and cytotoxic function.

- IL-15TP (trans-presentation of IL-15 on IL-15R $\alpha$ ): A fusion of IL-15 with its alpha receptor subunit (IL-15R $\alpha$ ). This trans-presentation mimics the natural mechanism of IL-15 signaling and is more potent at stimulating T cells and NK cells than IL-15 alone.

By simultaneously presenting these two signals, RTX-240 is designed to potently and synergistically activate and expand both the innate (NK cells) and adaptive (CD8+ T cells) arms of the immune system to generate a robust anti-tumor response.<sup>[1][2][6]</sup> The biodistribution of RTX-240 is primarily restricted to the vasculature and spleen, which is hypothesized to minimize off-tumor toxicities often associated with systemic administration of immune agonists like 4-1BB antibodies.<sup>[1][2][3]</sup>

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

**Caption:** RTX-240 Mechanism of Action.

## Preclinical Data

The anti-tumor activity and mechanism of action of RTX-240 were extensively evaluated in preclinical models, including in vitro studies with human peripheral blood mononuclear cells (PBMCs) and in vivo studies using a murine surrogate, mRBC-240.

### In Vitro Human PBMC Studies

Treatment of human PBMCs with RTX-240 demonstrated potent and direct stimulation of NK and T cells.[\[1\]](#)

Table 1: In Vitro Effects of RTX-240 on Human PBMCs

| Parameter                          | Outcome              | Fold Change vs. Control |
|------------------------------------|----------------------|-------------------------|
| Memory CD8+ T Cell Number          | Increased            | ~4-fold                 |
| Memory CD8+ T Cell Proliferation   | Increased            | ~10-fold                |
| Effector Memory CD8+ T Cells       | Increased Percentage | ~3-fold                 |
| NK Cell Activation & Proliferation | Induced              | Not Quantified          |

### In Vivo Murine Solid Tumor Models

A mouse surrogate, mRBC-240, was used to evaluate the in vivo efficacy and safety in syngeneic tumor models.

Table 2: In Vivo Efficacy of mRBC-240 in Murine Tumor Models

| Model   | Tumor Type      | Primary Efficacy Endpoint | Result                 | Associated Immunological Change                                       |
|---------|-----------------|---------------------------|------------------------|-----------------------------------------------------------------------|
| B16-F10 | Melanoma        | Lung Metastases           | Significant Reduction  | Increased NK cell infiltration in the lungs                           |
| CT26    | Colon Carcinoma | Tumor Growth              | Significant Inhibition | Increased tumor-infiltrating proliferating and cytotoxic CD8+ T cells |

mRBC-240 was well-tolerated and did not show evidence of hepatic injury at the highest feasible doses, in contrast to a 4-1BB agonistic antibody which induced liver toxicity.[\[1\]](#)[\[2\]](#)

## Clinical Development

RTX-240 is being evaluated in a Phase 1/2 open-label, multicenter clinical trial in adult patients with relapsed/refractory or locally advanced solid tumors.[\[4\]](#)[\[6\]](#)

## Phase 1/2 Study Design

The first-in-human study is designed to assess the safety, tolerability, pharmacokinetics, maximum tolerated dose, and a recommended Phase 2 dose and regimen for RTX-240.[\[4\]](#) The trial includes a dose-escalation phase followed by an expansion phase in specific tumor types.

[\[4\]](#)

## Preliminary Clinical Efficacy and Safety

Initial data from the Phase 1 portion of the trial have shown encouraging signs of single-agent activity and a manageable safety profile.

Table 3: Preliminary Clinical Efficacy of RTX-240 in Advanced Solid Tumors

| Tumor Type                | Prior Therapy            | Dose                     | Best Response                      | Details                                                                                  |
|---------------------------|--------------------------|--------------------------|------------------------------------|------------------------------------------------------------------------------------------|
| Metastatic Anal Cancer    | Progressed on anti-PD-L1 | 1e8 cells every 4 weeks  | Confirmed Partial Response (PR)    | 54% reduction in target lesions                                                          |
| Metastatic Uveal Melanoma | Progressed on anti-PD-1  | 1e10 cells every 4 weeks | Unconfirmed Partial Response (uPR) | Complete resolution of the target hepatic lesion and resolution of 14/15 hepatic lesions |

The treatment has been generally well-tolerated, with the most common treatment-related adverse events being Grade 1/2 fatigue, chills, nausea, decreased appetite, and arthralgias.[\[5\]](#) No dose-limiting toxicities or related Grade 3/4 adverse events were reported in the initial cohorts.[\[6\]](#)

## Pharmacodynamic Effects

Pharmacodynamic analyses from the clinical trial confirmed that RTX-240 stimulates the innate and adaptive immune systems in patients.[\[7\]](#)

- NK and T Cell Activation/Expansion: Activation and/or expansion of NK or memory CD8+ T cells was observed in all evaluable patients, with the majority showing effects in both cell types.[\[7\]](#)
- NK Cell Maturation: An increased percentage of both mature (CD16+CD56dim) and immature (CD56bright) NK cells was observed across dose levels.[\[7\]](#)
- Upregulation of Activation Receptors: RTX-240 induced the expression of key NK cell activation receptors, such as NKp30, and increased the ratio of the activating receptor NKG2D to the inhibitory receptor NKG2A.[\[7\]](#)

## Experimental Protocols

## In Vitro PBMC Proliferation Assay

- Cell Preparation: Cryopreserved human PBMCs are thawed and washed.
- Labeling: PBMCs are labeled with CellTrace™ Far Red (CTFR) dye according to the manufacturer's protocol to track cell division.
- Co-culture: 1-2 x 10<sup>5</sup> labeled PBMCs are plated in 96-well round-bottom plates.
- Stimulation: For co-stimulation assays, anti-CD3 antibody (0.5 µg/mL) is added. For direct stimulation assays, no additional stimuli are used.
- Treatment: RTX-240 or control treatments (e.g., recombinant IL-15 plus 4-1BB agonistic antibody, or red cell therapeutics expressing only 4-1BBL or IL-15TP) are added to the wells.
- Incubation: Cells are incubated for 5 days.
- Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8, CD45RO) and intracellular markers (e.g., Granzyme B).
- Data Acquisition: Data is acquired using a flow cytometer to determine cell numbers, proliferation (based on CTFR dilution), and expression of activation markers.

## In Vivo Murine Tumor Model Workflow



[Click to download full resolution via product page](#)

**Caption:** Experimental workflows for preclinical in vivo tumor models.

## Conclusion

RTX-240 represents a promising and novel approach to cancer immunotherapy. By utilizing an engineered red blood cell platform to deliver potent, localized immune stimulation, RTX-240 has demonstrated significant anti-tumor activity in preclinical models and early signs of clinical efficacy in patients with advanced solid tumors.<sup>[1][5][6]</sup> Its unique mechanism of action, which involves the simultaneous activation of both NK and T cells, combined with a favorable safety profile, suggests that RTX-240 could become a valuable therapeutic option for a range of solid malignancies.<sup>[1][2]</sup> Further clinical investigation, including combination strategies with other immunotherapies like checkpoint inhibitors, is warranted to fully elucidate the therapeutic potential of this innovative platform.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Anti-tumor effects of RTX-240: an engineered red blood cell expressing 4-1BB ligand and interleukin-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor effects of RTX-240: an engineered red blood cell expressing 4-1BB ligand and interleukin-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rubius Therapeutics Announces Publication of RTX-240 Preclinical Data in Cancer Immunology, Immunotherapy - BioSpace [biospace.com]
- 4. Rubius Therapeutics Announces Dosing of First Patient in Phase 1/2 Trial of RTX-240, an Allogeneic Cellular Therapy, for the Treatment of Solid Tumors - BioSpace [biospace.com]
- 5. RTX-240 Monotherapy and in Combination With Pembrolizumab | University of Miami Health System [umiamihealth.org]
- 6. Rubius Therapeutics Reports Initial Clinical Data from [globenewswire.com]
- 7. RTX-240 Monotherapy and in Combination With Pembrolizumab [clin.larvol.com]
- To cite this document: BenchChem. [RTX-240: A Novel Red Cell Therapeutic for Solid Tumor Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550463#rtx-240-as-a-novel-immunotherapy-for-solid-tumors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)